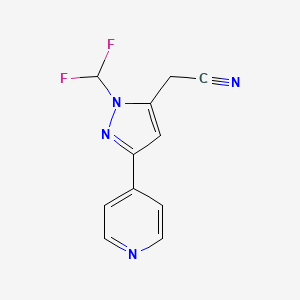

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

CAS No.: 2098065-57-5

Cat. No.: VC3137613

Molecular Formula: C11H8F2N4

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098065-57-5 |

|---|---|

| Molecular Formula | C11H8F2N4 |

| Molecular Weight | 234.2 g/mol |

| IUPAC Name | 2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile |

| Standard InChI | InChI=1S/C11H8F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1H2 |

| Standard InChI Key | VXNVROQHBGGGCU-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F |

| Canonical SMILES | C1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F |

Introduction

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with a difluoromethyl group, a pyridin-4-yl moiety, and an acetonitrile functional group. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological and chemical properties.

Structural Features

The molecular structure of this compound is characterized by:

-

Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

-

Substituents:

-

A difluoromethyl group attached to the first position of the pyrazole ring.

-

A pyridin-4-yl group (a pyridine ring substituted at the fourth position) at the third position.

-

An acetonitrile group (-CH₂CN) at the fifth position.

-

These structural elements contribute to its physicochemical properties and potential biological activities.

Synthesis Pathways

While specific synthesis protocols for this exact compound are not directly referenced in the provided results, general methods for synthesizing similar pyrazole derivatives include:

-

Formation of the Pyrazole Ring: Typically achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

-

Introduction of Substituents:

-

Difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfonium salts.

-

Pyridinyl groups are often introduced via Suzuki coupling or nucleophilic substitution.

-

Acetonitrile groups can be added through alkylation reactions using cyanomethyl derivatives.

-

Potential Applications

Pyrazole derivatives are known for their versatility in pharmaceutical and agrochemical applications. Based on its structure, this compound may exhibit:

-

Biological Activities:

-

Chemical Applications:

-

Utility as a building block for synthesizing more complex molecules.

-

Potential use in material sciences due to its fluorinated structure.

-

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR):

-

NMR for hydrogen environments.

-

NMR for carbon skeleton analysis.

-

-

Mass Spectrometry (MS): For molecular weight determination and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups like nitriles and fluorinated substituents.

-

X-ray Crystallography: For detailed three-dimensional structural elucidation.

Comparative Data Table

| Property | Expected Value/Observation |

|---|---|

| Molecular Formula | C₉H₆F₂N₄ |

| Molecular Weight | ~208 g/mol |

| Solubility | Soluble in polar organic solvents |

| Key Functional Groups | Difluoromethyl, nitrile, pyridine |

| Biological Relevance | Antimicrobial, anti-inflammatory potential |

Research Findings on Related Compounds

Studies on structurally similar compounds reveal:

-

Pyrazole derivatives often show significant antimicrobial activity against gram-positive and gram-negative bacteria .

-

Substitution with difluoromethyl groups enhances metabolic stability and lipophilicity, making them attractive candidates for drug development .

-

Pyridine-containing compounds frequently act as ligands in coordination chemistry or as pharmacophores in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume